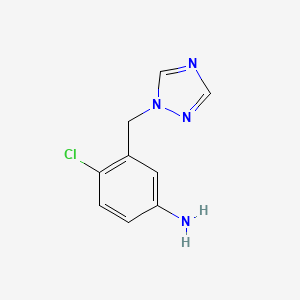

4-chloro-3-(1H-1,2,4-triazol-1-ylmethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-(1H-1,2,4-triazol-1-ylmethyl)aniline (4-Cl-3-TMA) is an organic compound that has been used in various scientific research applications. It is a derivative of aniline, which is an aromatic amine that is found in certain plant and animal tissues. 4-Cl-3-TMA has a unique structure that makes it useful in a variety of scientific applications.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One study demonstrated the use of a compound similar to 4-chloro-3-(1H-1,2,4-triazol-1-ylmethyl)aniline as an efficient corrosion inhibitor for mild steel in acidic environments. The compound's adsorption on the steel surface follows Langmuir's isotherm, and its inhibition efficiency increases with concentration, highlighting its potential in protecting metals against corrosion Daoud et al., 2014.

Photoluminescent Materials

Research into heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands, similar in structure to this compound, revealed their potential as photoluminescent materials. These complexes exhibit long-lived photoluminescence in solid state and solution, offering applications in light-emitting devices and sensors Manbeck et al., 2011.

Molecular Design and Functional Materials

The synthesis and characterization of new compounds incorporating triazolyl systems, derived from reactions with aniline, have been explored. These compounds open pathways to designing materials with specific properties, such as enhanced electronic or photophysical characteristics, showcasing the versatility of triazolyl-aniline derivatives in material science O'halloran & Scott, 1972.

Electropolymerization and Surface Functionalization

Another application involves the use of azidoaniline-based electropolymers for functionalizing conductive surfaces, demonstrating the potential of such compounds in creating modified electrodes for electrochemical applications. This approach allows for the anchoring of functional moieties onto surfaces, providing a method for the development of sensors and catalytic surfaces Coates et al., 2012.

Mecanismo De Acción

Target of Action

The primary targets of 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

The compound’s mode of action could involve binding to these proteins, potentially inhibiting their function and leading to changes in cell cycle progression .

Biochemical Pathways

The affected pathways are primarily those involved in cell cycle regulation. By interacting with Cyclin-A2 and Cyclin-dependent kinase 2, the compound could disrupt the normal progression of the cell cycle .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties are crucial for determining its bioavailability

Result of Action

Given its targets, it is likely that the compound could induce changes in cell cycle progression, potentially leading to cell cycle arrest or apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets

Propiedades

IUPAC Name |

4-chloro-3-(1,2,4-triazol-1-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-9-2-1-8(11)3-7(9)4-14-6-12-5-13-14/h1-3,5-6H,4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHVTVGCHRUWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CN2C=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2856092.png)

![N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2856095.png)

![3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2856097.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2856098.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2856102.png)

![2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2856106.png)

![methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2856109.png)